molecular formula C6H15Cl2N3O B1382945 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride CAS No. 1803586-96-0

3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride

Cat. No. B1382945
M. Wt: 216.11 g/mol
InChI Key: SHBFTLYIUWGZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride (AMP-DHC) is an important organic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Chiral Auxiliary Applications

  • Asymmetric Acylation : The compound acts as a chiral auxiliary in asymmetric acylation, providing an alternative to asymmetric aldol reactions. This process involves stereoselective reduction of 2-alkyl-3-oxo amides using Zn(BH4)2 (Ito, Katsuki, & Yamaguchi, 1984).

Catalytic Applications

  • Asymmetric Catalytic Reactions : L-Pyrrolidine-2-carboxamide derivatives, related to the queried compound, have shown effectiveness in asymmetric alkylation of aldehydes and asymmetric cross-coupling reactions (Liu Qing-ha, 2014).

Medicinal Chemistry Applications

  • Antiarrhythmic Agents : Derivatives of pyrrolidine-3-carboxamide have been synthesized and evaluated for their antiarrhythmic properties, exhibiting higher activity and better chemotherapeutic index than some traditional drugs (Hankovszky et al., 1986).
  • JNK Inhibitors for Neurodegenerative Diseases : Derivatives of the compound have been synthesized as JNK3 inhibitors, a target for treating neurodegenerative diseases. These compounds showed high selectivity and activity (Jang et al., 2020).
  • Met Kinase Inhibitors : N-substituted dihydropyridine-3-carboxamides, which are structurally related, were identified as potent and selective Met kinase inhibitors (Schroeder et al., 2009).

Organic Synthesis Applications

  • Biotransformations : The compound has been used in enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides, demonstrating its potential in organic synthesis (Chen et al., 2012).

properties

IUPAC Name

3-(aminomethyl)pyrrolidine-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c7-3-5-1-2-9(4-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBFTLYIUWGZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
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3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
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3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
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3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
Reactant of Route 5
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
Reactant of Route 6
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride

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